molecular formula C26H28N2 B601008 (Z)-Cinnarizine CAS No. 750512-44-8

(Z)-Cinnarizine

カタログ番号: B601008
CAS番号: 750512-44-8
分子量: 368.51
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Cinnarizine typically involves the reaction of benzhydryl chloride with piperazine in the presence of anhydrous potassium carbonate in N,N-dimethylformamide . The product is then further reacted with various acyl chlorides in the presence of triethylamine and dichloromethane to afford the target compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

化学反応の分析

Types of Reactions: 1-Benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

類似化合物との比較

Uniqueness: 1-Benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to bind to multiple receptors and its enhanced membrane permeability make it a valuable compound in medicinal chemistry .

生物活性

(Z)-Cinnarizine, a derivative of cinnarizine, is primarily recognized for its role as an antihistamine and calcium channel blocker. Its biological activities encompass a range of pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.

1. Calcium Channel Blockade:
this compound acts as a selective antagonist of T-type calcium channels. This mechanism is crucial in modulating vascular tone and neurotransmitter release, contributing to its therapeutic effects in conditions such as vertigo and motion sickness .

2. Antihistaminic Activity:
The compound exhibits significant binding affinity to H1 histamine receptors, which underlies its effectiveness in alleviating symptoms associated with allergic reactions and motion sickness .

3. Antiserotonergic and Antidopaminergic Effects:
this compound also interacts with serotonin (5-HT2) and dopamine (D2) receptors, providing additional pathways for its analgesic and antiemetic effects .

Pharmacokinetics

This compound demonstrates considerable variability in pharmacokinetic parameters:

  • Absorption: The drug is absorbed primarily in the upper gastrointestinal tract with a time to maximum concentration (Tmax) of approximately 3 hours post-administration .
  • Bioavailability: The area under the curve (AUC) indicates moderate bioavailability, with values around 4437 ng·h/mL observed in clinical studies .
  • Half-Life: The elimination half-life varies significantly but averages around 23.6 hours in healthy individuals .
  • Metabolism: Cinnarizine undergoes extensive hepatic metabolism via cytochrome P450 enzymes, leading to various metabolites that are predominantly excreted via urine .

Biological Activity Overview

Activity Mechanism Effect
Calcium Channel BlockadeInhibition of T-type calcium channelsVasodilation, reduced neurotransmitter release
AntihistaminicH1 receptor antagonismAlleviation of allergic symptoms
Antiserotonergic5-HT2 receptor antagonismReduction in nausea and vomiting
AntidopaminergicD2 receptor antagonismAnalgesic effects

Case Studies and Research Findings

1. Anti-inflammatory Effects:
In a study examining visceral nociception and inflammation, this compound was shown to significantly reduce paw edema induced by carrageenan in rats. The compound exhibited a dose-dependent inhibition of abdominal constrictions caused by acetic acid injections, indicating its potential as an analgesic agent .

2. Gastric Mucosal Protection:
Another research highlighted this compound's protective effects against gastric mucosal lesions induced by indomethacin. At doses of 2.5 mg/kg and 5 mg/kg, it reduced the number and severity of lesions by up to 76%, showcasing its gastroprotective properties .

3. Neurological Effects:
Clinical studies have reported that this compound can reduce the frequency and severity of vertigo episodes by up to 89.8% in patients suffering from vestibular disorders . This supports its use in treating motion sickness and related conditions.

特性

IUPAC Name

1-benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERZBLKQOCDDDZ-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C\C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16699-20-0
Record name (E)-1-Benzhydryl-4-cinnamylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016699200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-Cinnarizine
Reactant of Route 2
Reactant of Route 2
(Z)-Cinnarizine
Reactant of Route 3
Reactant of Route 3
(Z)-Cinnarizine
Reactant of Route 4
Reactant of Route 4
(Z)-Cinnarizine
Reactant of Route 5
Reactant of Route 5
(Z)-Cinnarizine
Reactant of Route 6
Reactant of Route 6
(Z)-Cinnarizine
Customer
Q & A

Q1: What is the spatial arrangement of the piperazine ring and its substituents in (Z)-1-Diphenylmethyl-4-(3-phenylprop-2-enyl)piperazine?

A1: The research paper states that the piperazine ring adopts a chair conformation. [] The two substituents on the piperazine ring, the diphenylmethyl and the (Z)-3-phenylprop-2-enyl groups, occupy equatorial positions on this chair conformation. [] Additionally, the two phenyl rings of the diphenylmethyl group are not coplanar but exhibit a dihedral angle of 80.46°. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。